molecular formula C28H23N3O7S B2444734 [(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid CAS No. 2567504-35-0

[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid

Cat. No.: B2444734
CAS No.: 2567504-35-0
M. Wt: 545.57
InChI Key: IZQLYTRTLQRVOR-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions .


Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and any products formed .


Physical and Chemical Properties Analysis

This would involve measuring properties like melting point, boiling point, solubility, and stability. It could also include studying the compound’s behavior under various conditions .

Scientific Research Applications

Salidiuretic Activity and Synthetic Methodologies

Research has synthesized a series of compounds related to the structural framework of "2-Oxo-2-[2-[[2-oxo-2-(4-phenoxyanilino)acetyl]amino]anilino]-1-phenylethanesulfonic acid," exploring their potential in salidiuretic activity and introducing novel synthetic methodologies. For instance, the synthesis and evaluation of 5-sulfamoylorthanilic acids have highlighted the significant salidiuretic activity in rats and dogs, demonstrating the importance of structural modifications in enhancing biological activity (Sturm, Muschaweck, & Hropot, 1983).

Hydrogen Bonding and Crystal Structures

Another area of interest is the investigation of hydrogen bonding interactions within proton-transfer compounds of orthanilic acid, revealing insights into the structural and electronic properties of such compounds. Studies like those on the crystal structures of proton-transfer compounds with aromatic sulfonic acids offer a deeper understanding of hydrogen bonding patterns, which are crucial for designing compounds with desired physicochemical properties (Smith, Wermuth, & Healy, 2004).

Catalysis and Chemical Reactions

The compound's framework has also been explored in the context of catalysis and chemical reactions. For example, sulfonated Schiff base copper(II) complexes have been studied as efficient and selective catalysts in alcohol oxidation, indicating the role of sulfonamide and anilino groups in catalytic activity (Hazra, Martins, Silva, & Pombeiro, 2015).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems. This could include its binding to specific proteins, its effects on cellular processes, and any therapeutic effects .

Safety and Hazards

This would involve studying any risks associated with the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve predicting potential applications for the compound based on its properties, or suggesting further studies to learn more about it .

Properties

IUPAC Name

2-oxo-2-[2-[[2-oxo-2-(4-phenoxyanilino)acetyl]amino]anilino]-1-phenylethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O7S/c32-26(25(39(35,36)37)19-9-3-1-4-10-19)30-23-13-7-8-14-24(23)31-28(34)27(33)29-20-15-17-22(18-16-20)38-21-11-5-2-6-12-21/h1-18,25H,(H,29,33)(H,30,32)(H,31,34)(H,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQLYTRTLQRVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2NC(=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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